molecular formula C16H19NO2 B2874094 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine CAS No. 43071-00-7

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine

Cat. No.: B2874094
CAS No.: 43071-00-7
M. Wt: 257.333
InChI Key: PKTLIDMRTCKHIM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenylethylamine backbone substituted with two methoxy groups at the 3 and 4 positions of the phenyl ring

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins. It has some activity as a monoamine oxidase inhibitor . Monoamine oxidase is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine can potentially increase the levels of these neurotransmitters in the brain .

Cellular Effects

This compound has been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . It is an inhibitor of mitochondrial complex I , which plays a crucial role in cellular respiration and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with monoamine oxidase. As an inhibitor of this enzyme, the compound can prevent the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

It has been shown to have neurotoxic effects, particularly in the nigrostriatal system and among dopaminergic neurons .

Metabolic Pathways

It is known to be an analogue of dopamine, suggesting that it may be metabolized in a similar manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-nitroethane, using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Another method involves the reductive amination of 3,4-dimethoxyphenylacetone with phenethylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-9-8-12(11-16(15)19-2)10-14(17)13-6-4-3-5-7-13/h3-9,11,14H,10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTLIDMRTCKHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C2=CC=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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